molecular formula C19H22N2O3 B14514422 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide CAS No. 62497-67-0

4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide

Cat. No.: B14514422
CAS No.: 62497-67-0
M. Wt: 326.4 g/mol
InChI Key: OIPNPFRYSOGZTR-UHFFFAOYSA-N
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Description

4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is an organic compound with a complex structure that includes a nitro group, a phenylpropan-2-yl group, and a propylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzamide derivative, followed by alkylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylpropan-2-yl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: An aniline derivative with similar structural features.

    Propargylamines: Compounds with a propargyl group that exhibit similar chemical reactivity.

Uniqueness

4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for specific reactions that are not possible with similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62497-67-0

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-13-20(15(2)14-16-7-5-4-6-8-16)19(22)17-9-11-18(12-10-17)21(23)24/h4-12,15H,3,13-14H2,1-2H3

InChI Key

OIPNPFRYSOGZTR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C)CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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